
Berkelium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berkelium is a synthetic chemical element with the symbol Bk and atomic number 97. It is a member of the actinide series and is named after the city of Berkeley, California, where it was discovered in December 1949 by scientists at the University of California, Berkeley . This compound is a soft, silvery-white, radioactive metal that does not occur naturally and is produced in minute quantities in high-flux nuclear reactors .
Preparation Methods
Berkelium is primarily synthesized through the bombardment of lighter actinides such as americium or curium with alpha particles (helium ions) in a cyclotron . The most common isotope, this compound-249, is produced by neutron capture reactions starting from curium-244 . The preparation involves complex nuclear reactions and requires a high-energy neutron source . Industrial production is limited due to the element’s radioactivity and the need for specialized facilities .
Chemical Reactions Analysis
Berkelium exhibits multiple oxidation states, primarily +3 and +4 . It undergoes various types of chemical reactions, including:
Oxidation: This compound can form oxides such as this compound(III) oxide (Bk₂O₃) and this compound(IV) oxide (BkO₂).
Reduction: Reduction of this compound(IV) oxide with hydrogen produces this compound(III) oxide.
Substitution: This compound reacts with halogens to form halides like this compound(III) fluoride (BkF₃) and this compound(IV) fluoride (BkF₄). Common reagents include hydrogen for reduction and halogens for substitution reactions.
Scientific Research Applications
Berkelium has several notable applications in scientific research:
Synthesis of Heavier Elements: It is used in the synthesis of heavier transuranium elements and superheavy elements such as tennessine.
Actinide Research: This compound’s chemical and physical properties provide valuable insights into the behavior of actinide series elements.
Nuclear Chemistry: Its isotopes are used in basic scientific research to understand nuclear reactions and properties. Despite its potential, the practical applications of this compound are limited due to its radioactivity and rarity.
Mechanism of Action
The mechanism by which berkelium exerts its effects is primarily through its radioactive decay and interaction with other elements. This compound-249 decays by beta emission to produce californium-249 . The molecular targets and pathways involved in its reactions are typical of actinides, involving electron transfer and coordination with ligands .
Comparison with Similar Compounds
Berkelium is similar to other actinides such as curium, californium, and americium . It shares many chemical properties with its lanthanide analogue, terbium . this compound is unique in its ability to form both +3 and +4 oxidation states and its use in the synthesis of superheavy elements . Similar compounds include:
Curium: Another actinide used in nuclear research.
Californium: Known for its use in neutron sources.
Americium: Used in smoke detectors and industrial gauges.
This compound’s unique properties and applications make it a valuable element in the field of nuclear chemistry and scientific research.
Properties
CAS No. |
7440-40-6 |
|---|---|
Molecular Formula |
Bk |
Molecular Weight |
247.07031 g/mol |
IUPAC Name |
berkelium |
InChI |
InChI=1S/Bk |
InChI Key |
PWVKJRSRVJTHTR-UHFFFAOYSA-N |
SMILES |
[Bk] |
Canonical SMILES |
[Bk] |
Key on ui other cas no. |
7440-40-6 |
physical_description |
A man-made radioactive metal with a melting point of 986 degrees C; Known isotopes have mass numbers of 240 and 242-251; Bk-247 is the isotope with the longest half life; [Merck Index # 1158] |
Synonyms |
Berkelium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


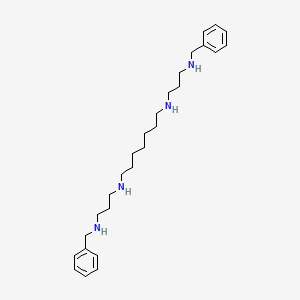


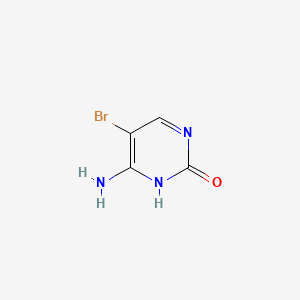
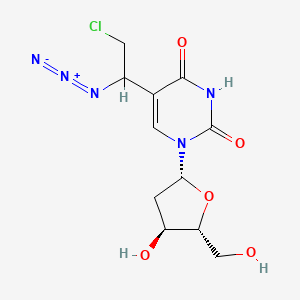

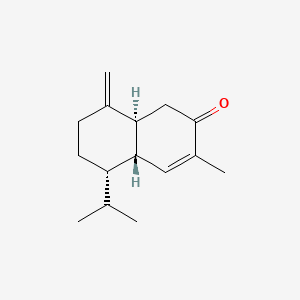
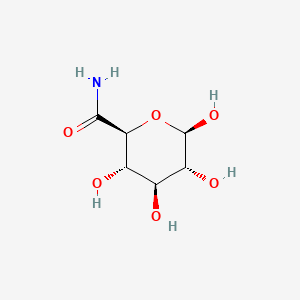
![1-[2,5-diethoxy-4-(1-tetrazolyl)phenyl]sulfonyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B1215247.png)

![1-[1-(1-Cyclopentyl-5-tetrazolyl)-2-methylpropyl]-4-(2-fluorophenyl)piperazine](/img/structure/B1215249.png)
![6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide](/img/structure/B1215250.png)
![1-[(4-Chlorophenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-methylpiperazine](/img/structure/B1215251.png)
![3-[1-(Carboxymethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1215255.png)
